

# Fmoc-L-Pma(tBu)<sub>2</sub>-OH CAS number and molecular weight

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## Compound of Interest

Compound Name: Fmoc-L-Pma(tBu)<sub>2</sub>-OH

Cat. No.: B2652848

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## Technical Guide: Fmoc-L-Pma(tBu)<sub>2</sub>-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-L-Pma(tBu)<sub>2</sub>-OH**, a key building block in modern peptide synthesis. It is intended for researchers and professionals engaged in peptide chemistry, drug discovery, and development.

## Core Compound Data

**Fmoc-L-Pma(tBu)<sub>2</sub>-OH**, with the full chemical name N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-alanine, is a synthetic amino acid derivative. The Fmoc protecting group on the alpha-amino function makes it particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS). The di-tert-butyl esters on the phosphonate group provide stable side-chain protection that can be removed under acidic conditions, compatible with standard cleavage protocols in Fmoc-SPPS.

Parameter	Value	Reference
CAS Number	2088020-71-5	[1][2][3]
Molecular Weight	517.55 g/mol	[1][2]
Molecular Formula	C <sub>27</sub> H <sub>36</sub> NO <sub>7</sub> P	[1][3]
Storage Temperature	-20°C	[1][3]

## Application in Peptide Synthesis

**Fmoc-L-Pma(tBu)2-OH** serves as a phosphoserine mimetic in peptide synthesis. The phosphonomethyl group is a non-hydrolyzable analog of the phosphate group found in phosphoserine, a critical post-translational modification that governs numerous cellular signaling pathways. Peptides incorporating this analog are valuable tools for studying protein-protein interactions, enzyme kinetics, and signaling cascades where phosphorylation is a key regulatory event.

The use of Fmoc-protected amino acids is central to solid-phase peptide synthesis, a technique that has revolutionized the production of synthetic peptides for research and therapeutic applications.<sup>[4][5]</sup> The Fmoc/tBu strategy offers a milder chemical approach compared to other methods, enhancing the compatibility with sensitive or modified peptide sequences.<sup>[4][5]</sup>

## Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of **Fmoc-L-Pma(tBu)2-OH** into a peptide chain using manual or automated Fmoc-SPPS. This protocol assumes the use of a standard solid support resin (e.g., Rink Amide resin) and standard coupling reagents.

Materials and Reagents:

- **Fmoc-L-Pma(tBu)2-OH**
- SPPS Resin (e.g., Rink Amide MBHA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Coupling reagents: HBTU/HOBt or HATU
- N,N-Diisopropylethylamine (DIPEA)

- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection:
  - Treat the resin with a 20% piperidine solution in DMF for 5 minutes.
  - Drain and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
  - Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
- Amino Acid Coupling:
  - Dissolve **Fmoc-L-Pma(tBu)2-OH** (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
  - Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
  - Add the activated amino acid solution to the deprotected resin.
  - Allow the coupling reaction to proceed for 1-2 hours at room temperature. A negative Kaiser test can confirm the completion of the coupling.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

- Cleavage and Side-Chain Deprotection:
  - Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
  - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the tBu side-chain protecting groups.
- Peptide Precipitation and Purification:
  - Filter the resin and collect the TFA solution containing the peptide.
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
  - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualized Workflow and Pathways

### Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis for incorporating **Fmoc-L-Pma(tBu)2-OH** into a growing peptide chain.

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

### Logical Relationship in Kinase Inhibition Studies

Peptides containing phosphonate analogs like Pma are often designed as stable inhibitors or probes for protein kinases. The diagram below shows the logical relationship where a synthetic peptide containing Pma acts as a competitive inhibitor for a protein kinase.

Caption: Competitive inhibition of a protein kinase by a synthetic peptide.

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